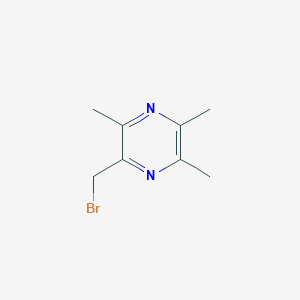![molecular formula C9H15N3O4 B1282936 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1282936.png)
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a chemical compound with the molecular formula C9H15N3O4 It is a derivative of glutaric acid, where the azido group (-N3) is attached to the second carbon, and the tert-butyl ester group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with glutaric acid or its derivatives.
Esterification: The tert-butyl ester group is introduced by reacting the intermediate product with tert-butyl alcohol (t-BuOH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized nitrogen compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition reactions (e.g., click chemistry) and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
2-Azido-glutaric acid: Similar structure but without the tert-butyl ester group.
5-tert-Butyl-2-azido-glutarate: Similar structure with different ester groups.
Azido-succinic acid derivatives: Compounds with similar azido functionality but different carbon chain lengths.
Uniqueness
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is unique due to the presence of both the azido group and the tert-butyl ester group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPGJJDAHOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
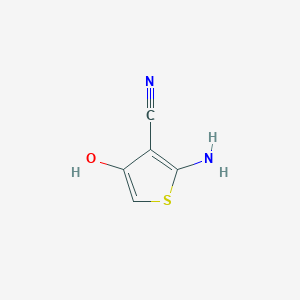
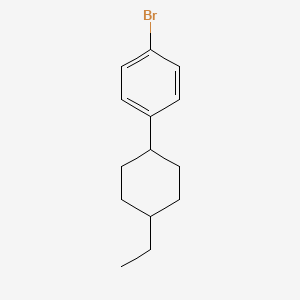


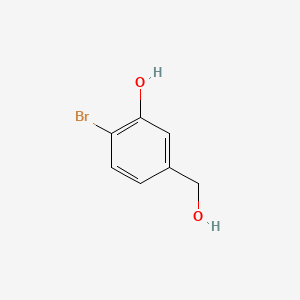


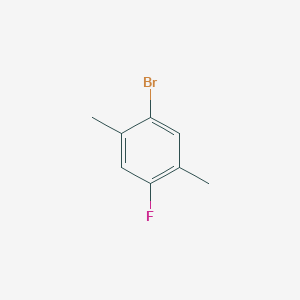
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)

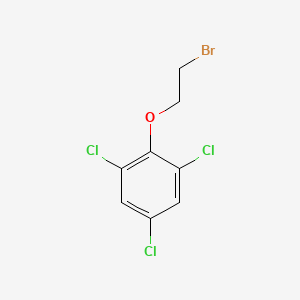
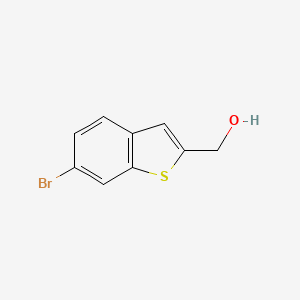
![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)
